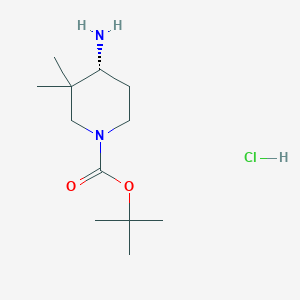

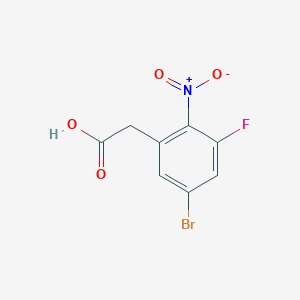

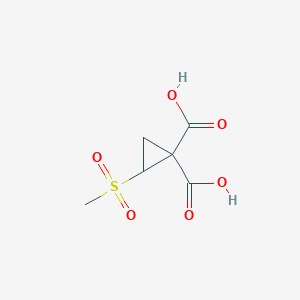

![molecular formula C6H11ClN4 B1384020 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride CAS No. 2140305-34-4](/img/structure/B1384020.png)

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride is a compound that has been studied in the field of medicinal chemistry . It is part of a class of compounds known as piperazine-fused triazoles . These compounds have been identified as “privileged structures”, which are small organic frameworks that have been found to be potent ligands for numerous receptors .

Synthesis Analysis

The synthesis of these compounds involves starting from commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 . The potential for further synthetic application of the library members for medicinally oriented synthesis was shown .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .科学的研究の応用

Lead-like Compound Design

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride serves as a base for functionalized building blocks. These compounds, being non-flat, bicyclic heterocycles, show potential as privileged motifs in lead-like compound design. A notable application includes their use in developing compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, showing promise as novel anti-diabetes drug leads (Mishchuk et al., 2016).

γ-Secretase Modulators

Novel derivatives of this compound were synthesized and evaluated as γ-secretase modulators (GSMs). The optimization of these derivatives led to the discovery of compounds with potent Aβ42-lowering effects, high bioavailability, and effective blood-brain barrier permeability in mice. This suggests their potential use in treating neurodegenerative diseases (Takai et al., 2015).

Antagonists for P2X7 Receptors

Derivatives of this compound were synthesized and characterized as potent and selective P2X7 receptor antagonists. These compounds show potential in the treatment of diseases involving P2X7 receptors, such as inflammatory disorders (Letavic et al., 2017).

Antiproliferative Activity in Cancer Research

Fluorinated derivatives of this compound were synthesized and evaluated for antiproliferative activity against various cancer cell lines. Their lack of inhibitory activity against dihydrofolate reductase (DHFR) suggested a unique mechanism of action in cancer cell inhibition, making them potential candidates for further cancer research (Dolzhenko et al., 2008).

将来の方向性

The future directions for the study of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride and similar compounds involve further synthetic applications of the library members for medicinally oriented synthesis . The development of these compounds could potentially eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc .

作用機序

Target of Action

It is known that both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades . These motifs are often recognized as potent ligands for numerous receptors .

Biochemical Pathways

Compounds with similar structures have been known to impact various biochemical mechanisms .

生化学分析

Biochemical Properties

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with adenosine receptors, which are crucial in regulating neurotransmission and cardiovascular functions . The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in cellular energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. This compound has been found to inhibit certain enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained modulation of cellular processes, although the exact nature of these effects can vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing inflammation or modulating neurotransmission . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall activity and effectiveness, as well as its potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its activity, as it may interact with different biomolecules depending on its subcellular distribution.

特性

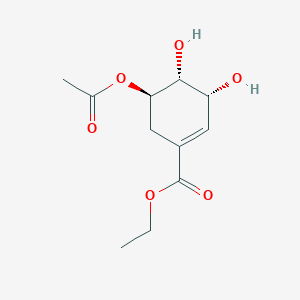

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride involves the cyclization of a substituted pyridine with a hydrazine derivative, followed by reduction and salt formation.", "Starting Materials": [ "2-chloro-5-nitropyridine", "hydrazine hydrate", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: 2-chloro-5-nitropyridine is reacted with hydrazine hydrate in ethanol to form 5-amino-2-nitropyridine hydrazine.", "Step 2: The resulting compound is cyclized by heating with hydrochloric acid to form 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-amine.", "Step 3: The compound is then reduced with sodium borohydride to form 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine.", "Step 4: The final step involves the formation of the hemihydrochloride salt by reacting the amine with hydrochloric acid." ] } | |

CAS番号 |

2140305-34-4 |

分子式 |

C6H11ClN4 |

分子量 |

174.63 g/mol |

IUPAC名 |

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride |

InChI |

InChI=1S/C6H10N4.ClH/c7-5-1-2-6-9-8-4-10(6)3-5;/h4-5H,1-3,7H2;1H |

InChIキー |

LNEWXKQWSASFGW-UHFFFAOYSA-N |

SMILES |

C1CC2=NN=CN2CC1N.C1CC2=NN=CN2CC1N.Cl |

正規SMILES |

C1CC2=NN=CN2CC1N.Cl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

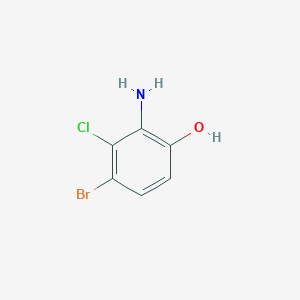

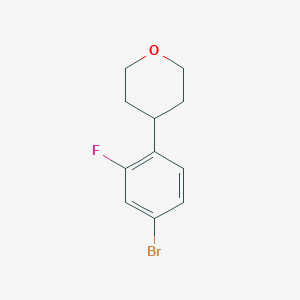

![{Bicyclo[4.1.0]heptan-3-yl}methanethiol](/img/structure/B1383939.png)

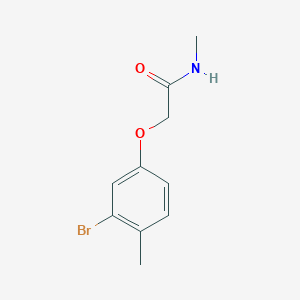

![2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride](/img/structure/B1383944.png)

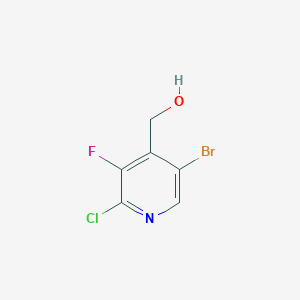

![7-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B1383949.png)